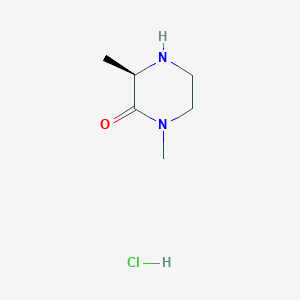

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1,3-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYFFGWXUDPLTF-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-29-1 | |

| Record name | 2-Piperazinone, 1,3-dimethyl-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-1,3-Dimethyl-piperazin-2-one Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, a chiral building block with significant applications in modern drug discovery and development. We will delve into its chemical properties, synthesis, and analytical characterization, with a focus on its role as a key structural motif in the design of innovative therapeutics, particularly in the realms of neuroactive compounds and kinase inhibitors.

Core Molecular Attributes

This compound is a chiral heterocyclic compound. The hydrochloride salt enhances its stability and solubility in aqueous media, making it amenable to various synthetic and biological testing conditions.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is paramount for the effective utilization of this molecule in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O | |

| Molecular Weight | 164.64 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥98.0% |

The free base, (R)-1,3-Dimethylpiperazin-2-one, has a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific drug candidates. A common and efficient strategy involves a chiral pool approach, starting from the readily available amino acid, (R)-alanine (a stereoisomer of D-alanine).

Synthetic Pathway Overview

The synthesis can be conceptualized as a multi-step process that establishes the piperazinone core with the desired stereochemistry at the C3 position, followed by N-methylation and salt formation. A plausible synthetic route is outlined below, adapted from established methods for similar chiral piperazinones.[1]

Detailed Experimental Protocol (Adapted from[2])

Step 1: Synthesis of Ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

-

To a solution of (R)-alanine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (NEt₃, 1.1 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.

-

Filter the resulting triethylammonium chloride salt and collect the filtrate containing the free amino ester.

-

In a separate flask, prepare N-Cbz-aminoacetaldehyde.

-

To the filtrate, add the N-Cbz-aminoacetaldehyde (1 equivalent) and stir for 15 minutes at 0°C.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected diamine intermediate.

Step 2: Cyclization to form (R)-4-Cbz-3-methylpiperazin-2-one

-

Dissolve the purified diamine intermediate in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution at reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Step 3: N-Methylation to form (R)-4-Cbz-1,3-dimethylpiperazin-2-one

-

Dissolve the cyclized product in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the N-methylated product.

Step 4: Deprotection to (R)-1,3-Dimethyl-piperazin-2-one

-

Dissolve the N-methylated product in methanol or ethanol.

-

Add palladium on carbon (10% Pd/C, catalytic amount).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude (R)-1,3-Dimethyl-piperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the protons on the piperazinone ring, and the N-H proton (if present in the free base). The chemical shifts and coupling patterns will be indicative of the ring conformation. For substituted piperazines, dynamic NMR studies can reveal information about conformational isomers.[2]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the lactam, the two methyl carbons, and the carbons of the piperazine ring.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to determine the molecular weight of the compound. For the free base, a prominent peak at m/z 129.1 [M+H]⁺ would be expected. For a related compound, (R)-3-methylpiperazin-2-one, the mass spectrum shows [M+H]⁺ at 115.16 and [M+Na]⁺ at 137.15.[1]

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining the enantiomeric purity of the final product. Polysaccharide-based chiral columns are often effective for the separation of piperazine derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous confirmation of the absolute stereochemistry and the three-dimensional structure of the molecule in the solid state. The piperazine ring typically adopts a chair conformation.[3]

Applications in Drug Discovery

The rigid, chiral scaffold of (R)-1,3-Dimethyl-piperazin-2-one makes it a valuable building block in medicinal chemistry.[4][5][6]

Kinase Inhibitors

The piperazine moiety is a common feature in many kinase inhibitors, often serving to enhance solubility and interact with the solvent-exposed region of the kinase active site.[7][8] In the context of Cyclin-Dependent Kinase (CDK) inhibitors, the piperazine ring can play a crucial role in achieving selectivity and potency.[9][10][11]

The (R)-1,3-dimethyl substitution can provide specific steric and electronic interactions within the kinase active site, potentially leading to improved potency and selectivity. The chiral nature of the building block ensures a defined three-dimensional orientation of the substituents, which is often critical for optimal binding to the target protein.

Peptide Mimetics

The piperazin-2-one scaffold can be considered a dipeptide mimic, where the rigid ring structure constrains the conformational flexibility of the backbone. This property is highly desirable in the design of peptidomimetics to improve metabolic stability and oral bioavailability compared to their natural peptide counterparts. The methyl groups at the 1 and 3 positions can mimic the side chains of amino acids like alanine.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the synthetic accessibility make it an attractive starting material for drug discovery programs targeting a wide range of diseases. A thorough understanding of its synthesis and analytical characterization is crucial for its successful application in the development of next-generation therapeutics.

References

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL not available)

- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - NIH. (URL not available)

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed Central. (URL not available)

- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - NIH. (URL not available)

- Representative piperazine derivatives with CDKs inhibitory activity.

- Design of the targeted piperidone‐piperazine conjugates.

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

-

Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

- Crystal Structure of 1,4-Dimethyl 2.5[2'-dispiroindane-1,3-dione]piperazine - Sci-Hub. (URL not available)

- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (URL not available)

-

(R)-1,3-Dimethylpiperazin-2-one - MySkinRecipes. (URL: [Link])

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - ResearchGate. (URL: [Link])

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL not available)

- Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal...

-

Synthesis and X-Ray Structure of copper(II) dinitrate - ResearchGate. (URL: [Link])

-

Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester - ResearchGate. (URL: [Link])

-

Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - DigitalCommons@TMC. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])

-

The medicinal chemistry of piperazines: A review - Scilit. (URL: [Link])

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - DigitalCommons@TMC. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones - MDPI. (URL: [Link])

-

A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - MDPI. (URL: [Link])

-

Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC - NIH. (URL: [Link])

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (URL: [Link])

- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P

Sources

- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Chiral Piperazin-2-one Derivatives: Synthesis, Analysis, and Applications in Drug Discovery

Abstract

The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its structural features—a six-membered ring with two nitrogen atoms, a carbonyl group, and defined conformational constraints—make it an ideal backbone for designing peptidomimetics and small molecule therapeutics.[3] The introduction of chirality to this scaffold exponentially increases its chemical space and biological specificity, allowing for precise interactions with chiral biomolecules like enzymes and receptors. This guide provides an in-depth exploration of the stereoselective synthesis of chiral piperazin-2-one derivatives, details robust analytical methodologies for their characterization, and surveys their significant applications in drug development, from anticancer to neuroactive agents.

The Strategic Importance of the Chiral Piperazin-2-one Core

The piperazine ring system is the third most common nitrogen heterocycle found in drug discovery, integral to blockbuster drugs like Imatinib and Sildenafil.[5] The piperazin-2-one variant retains the advantageous physicochemical properties of the piperazine core—such as improved aqueous solubility and bioavailability conferred by the two nitrogen atoms—while introducing a lactam functionality.[2][5] This carbonyl group acts as a hydrogen bond acceptor and provides a handle for further functionalization.[3]

The true therapeutic potential is unlocked when stereochemistry is controlled. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to toxicity. Consequently, the development of robust methods for the asymmetric synthesis of piperazin-2-ones is a paramount objective in pharmaceutical research.[1] Notable examples of bioactive molecules containing this chiral core include the anthelmintic drug Praziquantel, the potent anticancer alkaloid (-)-agelastatin A, and the p53/MDM2 inhibitor (-)-nutlin-3, underscoring the scaffold's therapeutic versatility.[1][3]

Logical Relationship: From Core Scaffold to Therapeutic Application

Caption: Logical flow from the core chiral scaffold to its therapeutic uses.

Stereoselective Synthetic Strategies: A Field-Proven Perspective

The synthesis of chiral piperazin-2-ones has evolved significantly. While classical methods using the "chiral pool" are reliable, modern asymmetric catalysis offers greater efficiency and flexibility. The choice of strategy is dictated by the desired substitution pattern, scalability, and the need for stereochemical purity.

Classical Approaches: Building from the Chiral Pool

The most traditional route involves using readily available, enantiopure starting materials, such as α-amino acids.[1][3] This method provides absolute stereochemical control from the outset.

-

Causality: The inherent chirality of the amino acid is directly transferred to the final piperazin-2-one product. This is a substrate-controlled approach, minimizing the need for complex chiral catalysts or auxiliaries. The primary experimental consideration is the prevention of racemization during the cyclization step, which is often promoted by harsh basic or acidic conditions. Mild coupling reagents and controlled temperatures are therefore critical for maintaining stereochemical integrity.

Asymmetric Catalysis: The Modern Workhorse

Asymmetric catalysis represents the most elegant and atom-economical approach, creating chirality from achiral or racemic precursors using a small amount of a chiral catalyst.[1] This is a reagent-controlled strategy, where the catalyst dictates the stereochemical outcome.

A powerful method involves the asymmetric hydrogenation of pyrazin-2-ol precursors. This reaction provides direct access to disubstituted chiral piperazin-2-ones with excellent stereoselectivity.

-

Expertise & Experience: The success of this transformation hinges on the synergy between the palladium catalyst, a chiral phosphine ligand (e.g., (R)-TolBINAP), and an acidic additive. The chiral ligand creates a chiral pocket around the metal center, forcing the hydrogen to add to one face of the substrate preferentially. The acid additive is crucial; it facilitates the tautomerization of the pyrazin-2-ol and enhances the reactivity of the substrate towards hydrogenation. Our experience shows that solvent choice is non-trivial; a mixture like dichloromethane/benzene can be optimal for balancing substrate solubility and catalyst activity, leading to high enantioselectivity.[1]

For constructing α-secondary and α-tertiary stereocenters, the Pd-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates is a state-of-the-art method.[3]

-

Expertise & Experience: This method's effectiveness relies on the use of electron-deficient phosphinooxazoline (PHOX) ligands.[3] These ligands not only induce high enantioselectivity but also stabilize the palladium catalyst. The choice of the N-protecting groups on the piperazin-2-one is a critical experimental parameter. Bulky protecting groups can influence the conformation of the enolate intermediate, thereby impacting both the yield and the stereochemical outcome of the alkylation.

Recent advances have focused on telescoped or one-pot procedures that combine multiple synthetic steps without isolating intermediates.[6][7] A notable example is a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[7][8]

-

Trustworthiness: This self-validating system leverages an organocatalyst, such as a quinine-derived urea, to control the stereochemistry of two out of the three steps.[7] The reliability of the protocol stems from the high fidelity of each catalytic step. The reaction conditions are tuned so that the product of one step becomes the ideal substrate for the next, minimizing side reactions and maximizing efficiency. This approach provides rapid access to functionalized piperazin-2-ones in high yield and enantioselectivity (up to 99% ee).[6][7]

Synthetic Workflow Overview

Caption: Key synthetic routes to chiral piperazin-2-one derivatives.

Data Summary: Asymmetric Catalytic Methods

| Method | Catalyst/Ligand | Substrate Type | Avg. Yield | ee Range | Reference |

| Asymmetric Hydrogenation | Pd(OCOCF₃)₂ / (R)-TolBINAP | Pyrazin-2-ols | >95% conv. | up to 90% | [1] |

| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / PHOX | Piperazin-2-one enolates | Good-Excellent | Good-Excellent | [3] |

| One-Pot Cascade | Quinine-derived urea | Aldehydes, diamines | 38-90% | up to 99% | [7] |

| Ir-catalyzed Hydrogenation | Iridium / tBu-mono-RuPHOX | Dihydropyrazin-2-ones | Good | Moderate-Good | [6] |

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the procedure described by Zhang et al. for the synthesis of chiral disubstituted piperazin-2-ones.[1]

Objective: To synthesize an enantioenriched 3,5-disubstituted piperazin-2-one from a pyrazin-2-ol precursor.

Materials:

-

Pyrazin-2-ol substrate (1.0 equiv)

-

Pd(OCOCF₃)₂ (3.0 mol%)

-

(R)-TolBINAP (3.3 mol%)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Benzene

-

Hydrogen gas (high pressure)

Equipment:

-

High-pressure autoclave/reactor

-

Schlenk line and argon/nitrogen source

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Catalyst Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd(OCOCF₃)₂ (3.0 mol%) and (R)-TolBINAP (3.3 mol%) to a dry Schlenk flask. Add anhydrous solvent (DCM/Benzene 1:1 mixture) and stir for 30 minutes at room temperature to allow for pre-formation of the active catalyst complex.

-

Rationale: Pre-mixing the palladium source and the chiral ligand in the absence of the substrate ensures the formation of a well-defined, catalytically active species. This is crucial for achieving high enantioselectivity and reproducibility.

-

-

Reaction Setup: To the flask containing the catalyst solution, add the pyrazin-2-ol substrate (1.0 equiv) and TsOH·H₂O (1.0 equiv).

-

Rationale: The acid additive is critical for the reaction mechanism, as previously discussed. It must be added at this stage to ensure it is present when the substrate is introduced to the catalyst.

-

-

Hydrogenation: Transfer the sealed reaction vessel to a high-pressure autoclave. Purge the autoclave three times with hydrogen gas before pressurizing to 1000 psi.

-

Rationale: High pressure is required to achieve a sufficient concentration of dissolved hydrogen in the reaction medium, which drives the hydrogenation reaction forward efficiently. Purging removes oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

-

Rationale: Elevated temperature increases the reaction rate. Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase.

-

-

Workup and Purification: After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the chiral piperazin-2-one.

-

Analysis: Determine the conversion and diastereomeric ratio (dr) of the crude product using ¹H NMR spectroscopy. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1]

Applications in Medicinal Chemistry

The chiral piperazin-2-one scaffold is a versatile building block for developing therapeutics targeting a wide range of diseases.[5][9][10][11][12][13]

-

Anticancer Agents: The conformationally constrained nature of the ring system makes it an excellent scaffold for designing kinase inhibitors and protein-protein interaction modulators.[3] Analogs of imatinib have been synthesized using chiral tertiary piperazines derived from piperazin-2-ones, demonstrating potent antiproliferative activity.[3]

-

Neuroactive Agents: Piperazine derivatives have a long history as agents acting on the central nervous system (CNS).[13][14] The specific stereochemistry of piperazin-2-one derivatives allows for fine-tuning of their interactions with neurotransmitter receptors, leading to potential applications as antipsychotic, antidepressant, and anxiolytic drugs.[13][14]

-

Antiviral and Antiparasitic Agents: The piperazine core is found in numerous anti-infective agents.[2][3][10] Chiral piperazin-2-ones are precursors to potent antiviral compounds, such as intermediates for HIV protease inhibitors like Indinavir.[3][15] The well-known anthelmintic Praziquantel highlights the importance of this scaffold in combating parasitic infections.[10]

-

Peptidomimetics: Chiral piperazin-2-ones can mimic inverse γ-turns in peptides, which are crucial secondary structures for protein recognition and function.[3] This property is exploited to create stable, orally bioavailable drug candidates that can modulate biological pathways controlled by peptides.

Conclusion and Future Outlook

The chiral piperazin-2-one core continues to be a highly valuable scaffold in drug discovery. Significant progress in asymmetric synthesis, particularly through palladium and iridium catalysis, has made a diverse range of these chiral building blocks readily accessible.[3][6] The ability to install stereocenters with high precision allows researchers to meticulously probe structure-activity relationships and optimize drug candidates for potency and selectivity.

Future efforts will likely focus on expanding the toolbox of synthetic methods, especially in the area of C-H functionalization to decorate the carbon backbone of the ring, a current limitation in structural diversity.[5] The development of novel one-pot and flow-chemistry-based approaches will further streamline the synthesis of these important molecules, accelerating the pace of drug discovery and development.

References

- Source: Organic Chemistry Frontiers (RSC Publishing)

- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers URL

- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing)

- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers URL

- Source: Jetir.

- Source: Preprints.

- Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: Thieme Connect URL

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL

- Title: Asymmetric Synthesis of Biologically Active Piperazine Derivatives Source: Bentham Science URL

- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ACS Publications URL

- Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL

- Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: NIH National Library of Medicine URL

- Source: Dalton Transactions (RSC Publishing)

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL

- Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL

- Title: Synthesis method of chiral piperazinone derivative Source: Google Patents URL

- Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: Journal of the American Chemical Society URL

- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: NIH National Library of Medicine URL

- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL

- Title: Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates Source: PubMed URL

- Title: Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N Source: NIH National Library of Medicine URL

- Title: Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions Source: ACS Publications URL

- Source: DOI.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jetir.org [jetir.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. benthamscience.com [benthamscience.com]

- 12. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique combination of physicochemical properties, synthetic tractability, and conformational characteristics has led to its incorporation into a vast array of clinically successful drugs across diverse therapeutic areas.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted role of the piperazine moiety for researchers, scientists, and drug development professionals. We will explore its fundamental properties, strategic applications in drug design to modulate pharmacokinetics and pharmacodynamics, and its prevalence in key therapeutic classes such as central nervous system agents, oncology drugs, and anti-infectives. Furthermore, this guide details common and advanced synthetic strategies for creating piperazine derivatives, discusses critical metabolic and toxicological considerations, and provides future perspectives on the enduring importance of this remarkable scaffold.

Introduction to the Piperazine Moiety

The Piperazine Core: Structure and Physicochemical Properties

The piperazine molecule, with the chemical formula C₄H₁₀N₂, is a saturated heterocycle that typically adopts a stable chair conformation.[3] Its power in medicinal chemistry stems from a unique confluence of properties:

-

Basicity: The two nitrogen atoms confer basic properties (pKa ~9.8 and ~5.7).[3] This allows for the formation of salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The basicity is crucial for interacting with acidic residues in biological targets and for influencing membrane permeability.[4]

-

Solubility: The inherent polarity of the two amine groups generally leads to good water solubility, a desirable trait for drug candidates.[5] This property can be finely tuned through substitution on the nitrogen atoms.[2]

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors (in their protonated form) and acceptors, facilitating strong and specific interactions with biological targets like receptors and enzymes.[6]

-

Conformational Flexibility: While the ring itself is relatively rigid, the substituents on the nitrogen atoms can rotate, allowing the molecule to adopt various conformations to fit into different binding pockets. This flexibility can be constrained by incorporating the piperazine into more complex polycyclic structures.[2]

These fundamental characteristics make piperazine an exceptionally versatile building block in drug design.[7]

Why Piperazine? The Concept of a "Privileged Scaffold"

The term "privileged scaffold" describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The piperazine ring is a quintessential example of such a scaffold.[1][8][9] Its prevalence in a multitude of marketed drugs is a testament to its utility.[10] The reasons for this privileged status are twofold:

-

Pharmacokinetic Advantages: The piperazine moiety is frequently incorporated into molecules to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][4] Its ability to improve solubility and provide a handle for modulating lipophilicity allows medicinal chemists to overcome common pharmacokinetic hurdles.[4][11]

-

Pharmacodynamic Versatility: The piperazine ring can serve multiple roles in pharmacodynamics. It can act as a central scaffold to orient pharmacophoric groups in the correct three-dimensional space for optimal target interaction, or it can function as a versatile linker connecting two distinct pharmacophores within a single molecule.[2]

Historical Perspective: From Anthelmintics to Modern Therapeutics

The therapeutic journey of piperazine began in the early 20th century when it was first used for treating gout and later as an anthelmintic agent to combat parasitic worm infections.[1][12] Its mechanism of action in helminths involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor, which leads to hyperpolarization, flaccid paralysis of the parasite, and its subsequent expulsion from the host.[3][4] This discovery was just the beginning. In the decades that followed, chemists synthesized and screened countless piperazine derivatives, uncovering a remarkable breadth of pharmacological activities and cementing the moiety's status as a vital component in the medicinal chemist's toolkit.[1]

The Strategic Role of Piperazine in Drug Design

The decision to incorporate a piperazine moiety is a strategic choice aimed at optimizing a molecule's overall profile. Its utility extends from fine-tuning fundamental properties to defining the mode of interaction with complex biological systems.

Modulating Physicochemical Properties and ADME Profiles

A primary reason for using the piperazine scaffold is to enhance a drug candidate's "drug-likeness."[13] The two nitrogen atoms provide handles for synthetic modification, allowing for precise control over key physicochemical parameters that govern a drug's ADME profile.[4]

| Property | Modulation via Piperazine Moiety | Impact on ADME |

| Solubility | Introduction of the polar piperazine ring or formation of piperazine salts. | Enhances dissolution and absorption. Can facilitate renal clearance.[5] |

| Lipophilicity (LogP/LogD) | N-substituents can be varied from small polar groups to large, greasy aromatic systems to tune the lipophilicity. | Influences membrane permeability, plasma protein binding, and volume of distribution.[11] |

| Basicity (pKa) | The electronic nature of N-substituents modifies the basicity of the nitrogen atoms. | Affects the ionization state at physiological pH, which is critical for absorption and target engagement.[4] |

| Metabolic Stability | Strategic placement of substituents can block sites of metabolism by cytochrome P450 enzymes. | Can increase the drug's half-life and reduce the formation of potentially toxic metabolites.[11] |

This tunability allows for a rational, iterative approach to lead optimization, where initial hits with good potency but poor pharmacokinetic properties can be transformed into viable drug candidates.[4]

Piperazine as a Versatile Linker and Scaffold

The piperazine ring is an effective and popular linker. Its defined geometry and the 1,4-disposition of its nitrogen atoms allow it to rigidly connect two molecular fragments, holding them at a specific distance and orientation. This is particularly valuable in the design of kinase inhibitors, where a piperazine often links a hinge-binding motif to a fragment that occupies a distal pocket.[5]

As a scaffold, the piperazine core provides a robust platform from which pharmacophoric elements can be projected. The synthetic accessibility of the nitrogen atoms allows for the rapid generation of libraries of analogues to explore the structure-activity relationship (SAR) and identify optimal substitution patterns for target binding.[14]

Impact on Receptor Binding and Pharmacodynamics

The piperazine moiety is often integral to a drug's pharmacophore, directly participating in binding interactions with the target protein. In many Central Nervous System (CNS) drugs, the protonated nitrogen of the piperazine ring forms a critical ionic bond with an acidic residue (e.g., aspartate) in the binding site of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[5][15] This interaction is a common anchoring point for many antipsychotic and antidepressant medications.[15]

The structural versatility of piperazine derivatives allows for the creation of compounds with a wide range of pharmacological effects, from receptor agonism and antagonism to enzyme inhibition.[11]

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is a key component in numerous blockbuster drugs, demonstrating its broad therapeutic applicability.[9][10]

Central Nervous System (CNS) Disorders

Piperazine is particularly prominent in drugs targeting the CNS.[5] Its ability to be modified to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an invaluable scaffold.[5][15]

-

Antipsychotics: Atypical antipsychotics like Aripiprazole and Clozapine feature a piperazine moiety that is crucial for their multi-receptor binding profile, particularly at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[4][15]

-

Antidepressants: Drugs such as Vortioxetine utilize the piperazine ring to interact with serotonin transporters and receptors, forming the basis of their therapeutic effect.[15][16]

-

Anxiolytics: Buspirone, an anxiolytic agent, contains a piperazine core that contributes to its activity as a serotonin 5-HT₁ₐ receptor agonist.[15]

Caption: Aripiprazole's piperazine moiety facilitates dual action on D₂ and 5-HT₂ₐ receptors.

Oncology

The piperazine scaffold is a privileged structure in modern oncology, particularly in the design of kinase inhibitors.[5][17] The ring often serves as a central linker that correctly positions the molecule within the ATP-binding pocket of the target kinase.[5]

-

Case Study: Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia (CML), Imatinib contains a methylpiperazine group. This group enhances solubility and provides a key interaction point that confers selectivity for the Bcr-Abl kinase.[4]

Sources

- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Incorporation of (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride in Modern Medicinal Chemistry

Introduction: The Piperazine Scaffold and the Significance of Chiral Piperazin-2-ones

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its basic nitrogen atoms can improve aqueous solubility and oral bioavailability, while the rigid six-membered ring can act as a versatile linker to orient pharmacophoric groups in three-dimensional space, enhancing target affinity and specificity.[3] Within this important class of heterocycles, chiral piperazin-2-ones have emerged as valuable building blocks, particularly in the development of targeted therapies such as kinase inhibitors.[4]

This guide provides a detailed overview of the application of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride , a specific chiral building block that offers unique advantages in drug design. We will explore its synthesis, its incorporation into advanced pharmaceutical intermediates, and the rationale behind the strategic use of its distinct structural features—the (R)-stereochemistry and the dual methylation.

Physicochemical Properties and Handling

This compound is a white crystalline powder.[5] As a chiral building block, its stereochemical purity is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[4]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃ClN₂O | [5] |

| Molecular Weight | 164.64 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Storage | Room temperature, protected from light and moisture | [4] |

Synthesis of this compound: A Protocol Rooted in Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is a multi-step process that leverages the principles of chiral pool synthesis, starting from a readily available chiral precursor. The following protocol is a representative method adapted from established procedures for chiral piperazinone synthesis.[6]

Part 1: Synthesis of (R)-3-Methylpiperazin-2-one

This part of the synthesis establishes the crucial chiral center.

Caption: Synthesis of (R)-3-Methylpiperazin-2-one.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

-

Reductive Amination:

-

Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Neutralize with a base like triethylamine (1.2 eq) and filter to remove the salt.

-

To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, and concentrate under reduced pressure to obtain the crude protected diamine intermediate.[6]

-

-

Deprotection and Cyclization:

-

Dissolve the crude intermediate in methanol.

-

Add a palladium on carbon catalyst (10 mol%).

-

Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the protecting group is cleaved (monitored by TLC).

-

Upon deprotection, spontaneous cyclization occurs to form (R)-3-methylpiperazin-2-one.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (R)-3-methylpiperazin-2-one.[6]

-

Part 2: N-Methylation and Hydrochloride Salt Formation

The second part of the synthesis involves the methylation of the piperazinone ring and subsequent salt formation.

Sources

- 1. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Two competing mechanisms of DNMT3A recruitment regulate the dynamics of de novo DNA methylation at PRC1-targeted CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, a key chiral building block, in the synthesis of targeted kinase inhibitors. The piperazine and piperazinone motifs are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs due to their favorable physicochemical properties and versatile synthetic handles.[1][2][3] The incorporation of stereochemical complexity is a critical strategy in modern drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[4][5] This document elucidates the strategic value of the (R)-1,3-dimethyl-piperazin-2-one moiety and offers a robust, step-by-step protocol for its incorporation into a representative kinase inhibitor scaffold via Nucleophilic Aromatic Substitution (SNAr), complete with characterization guidelines.

Introduction: The Strategic Role of Chiral Piperazinones in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of pharmaceutical research. The design of these inhibitors often relies on molecular scaffolds that can optimally position pharmacophoric elements within the ATP-binding site of the target kinase.

The piperazinone core is an exemplary scaffold for several reasons:

-

Structural Rigidity: It provides a conformationally constrained framework, reducing the entropic penalty upon binding to the target protein.

-

Synthetic Tractability: The secondary amine at the N4 position serves as a versatile nucleophilic handle for diversification, allowing for the straightforward introduction of various substituents to explore the solvent-exposed region of the kinase.[1][6]

-

Physicochemical Properties: The inherent polarity of the piperazinone ring can improve aqueous solubility and other drug-like properties.[1]

The introduction of chirality elevates the sophistication of the inhibitor design.[4] The (R)-configuration of the methyl group at the C3 position of (R)-1,3-Dimethyl-piperazin-2-one provides a precise three-dimensional vector. This stereocenter can engage in specific chiral interactions within the kinase active site, potentially leading to increased binding affinity and, crucially, improved selectivity against off-target kinases, thereby minimizing unwanted side effects.[5][7] This application note details the practical use of this valuable chiral synthon.

Physicochemical Properties & Design Rationale

The selection of this compound as a starting material is based on a clear understanding of its structural and chemical attributes.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1152110-26-3 (dihydrochloride) | [8] |

| Molecular Formula | C₆H₁₄Cl₂N₂O (dihydrochloride) | [8] |

| Molecular Weight | 201.09 g/mol (dihydrochloride) | [8] |

| Appearance | White to off-white solid | |

| Key Reactive Site | Secondary amine at N4 position | |

| Chiral Center | C3 position (R-configuration) |

Causality Behind Experimental Choices:

-

(R)-Stereocenter: The methyl group at the C3 position is designed to probe a specific hydrophobic pocket within the target kinase. Its defined stereochemistry ensures a consistent and optimal fit, which is often lost with a racemic mixture.

-

N1-Methyl Group: This modification caps the N1 position, preventing it from acting as a hydrogen bond donor and directing all subsequent functionalization to the N4 amine. It can also contribute to hydrophobic interactions.

-

N4-Amine: This secondary amine is the primary point of attachment for the "hinge-binder" motif of the kinase inhibitor. Its nucleophilicity is harnessed in coupling reactions like SNAr or Buchwald-Hartwig amination.[1][6]

-

Hydrochloride Salt Form: The use of the hydrochloride salt enhances the stability and handling of the reagent. It is a crystalline, free-flowing solid, which allows for more accurate weighing compared to the potentially hygroscopic and oily free base. The free base is generated in situ or in a preliminary step immediately before the coupling reaction.

General Synthetic Workflow

The overall strategy involves a two-step sequence: liberation of the nucleophilic free base from the hydrochloride salt, followed by its coupling to an electrophilic heteroaromatic core, a common feature in many kinase inhibitors that interacts with the "hinge region" of the enzyme's active site.

Caption: General Synthetic Workflow Diagram.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Free-Basing of this compound

Rationale: The N4-amine is protonated in the hydrochloride salt, rendering it non-nucleophilic. A stoichiometric amount of base is required to neutralize the salt and liberate the free amine for the subsequent coupling reaction.

-

Materials:

-

This compound (1.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, rotary evaporator

-

-

Procedure:

-

Dissolve this compound in a minimal amount of deionized water.

-

Transfer the solution to a separatory funnel.

-

Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

Dry the combined organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting oil or solid is the free base. It should be used immediately in the next step without further purification.

-

Protocol 2: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Rationale: This protocol describes the coupling of the piperazinone free base with an electron-deficient heteroaryl chloride. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atoms toward nucleophilic attack by the N4-amine of the piperazinone.[9] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, driving it to completion.

-

Materials:

-

(R)-1,3-Dimethyl-piperazin-2-one (free base from Protocol 1, 1.0 equiv)

-

2,4-dichloro-5-methoxypyrimidine (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2,4-dichloro-5-methoxypyrimidine and anhydrous DMF.

-

Add the (R)-1,3-Dimethyl-piperazin-2-one free base as a solution in a small amount of DMF.

-

Add DIPEA dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-90°C and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting piperazinone is observed.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.[9]

-

Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

-

| Reaction Parameters | Recommended Conditions |

| Solvent | DMF, NMP, or Dioxane |

| Base | DIPEA, K₂CO₃, or Cs₂CO₃ |

| Temperature | 80 - 120 °C |

| Typical Yield | 65 - 85% |

| Monitoring | TLC (e.g., 50% EtOAc/Hexanes), LC-MS |

Characterization and Validation

Rationale: Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirm the presence of protons from both the piperazinone and the heteroaryl fragments. Look for the disappearance of the N4-H proton signal and characteristic shifts in the protons adjacent to the N4-position.

-

¹³C NMR: Confirm the total number of carbons and the formation of the new C-N bond.

-

-

Mass Spectrometry (MS):

-

Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by obtaining an accurate mass measurement ([M+H]⁺).

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Develop a method using a chiral stationary phase (e.g., Chiralpak® series) to confirm that the enantiomeric excess (% ee) of the final product is >99%, ensuring no racemization occurred during the synthesis.

-

Mechanistic Insight: Binding to a Generic Kinase Active Site

The synthesized molecule is designed to inhibit kinase activity by competing with ATP. The different sub-structures of the inhibitor play distinct roles in binding to the active site.

Caption: Proposed Binding Mode of the Inhibitor.

This model illustrates how the pyrimidine core forms critical hydrogen bonds with the kinase hinge region, the (R)-methyl group occupies a hydrophobic pocket to confer potency and selectivity, and the piperazinone ring acts as the central scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its inherent chirality and synthetically accessible secondary amine provide a robust platform for creating potent and selective drug candidates. The protocols outlined in this document offer a reliable and reproducible methodology for incorporating this scaffold, enabling researchers in drug discovery to accelerate their development programs.

References

-

D. B. Tresadern, G. M. Hart, and D. J. C. Constable, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," PubMed Central, Available at: [Link]

-

C. R. M. Asquith et al., "Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors," MDPI, Available at: [Link]

-

R. O. Arguello-Velasco et al., "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations," ResearchGate, Available at: [Link]

-

A. A. El-Sayed et al., "Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis," PubMed, Available at: [Link]

-

K. Jozwiak et al., "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," PubMed Central, Available at: [Link]

-

A. K. Chakraborti et al., "The significance of chirality in contemporary drug discovery-a mini review," PubMed Central, Available at: [Link]

-

A. Tomar et al., "Piperazine: the molecule of diverse pharmacological importance," ResearchGate, Available at: [Link]

-

S. Fallacara et al., "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," FLORE, Available at: [Link]

-

A. K. Gupta et al., "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry," Wiley Online Library, Available at: [Link]

-

MySkinRecipes, "(R)-1,3-Dimethylpiperazin-2-one," MySkinRecipes, Available at: [Link]

-

S. M. C. et al., "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors," International Journal of Research & Review, Available at: [Link]

-

M. S. Abdel-Maksoud et al., "Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer," RSC Publishing, Available at: [Link]

-

A. S. Kalogirou et al., "3-Methylpiperazine-containing pre-clinical kinase inhibitors," ResearchGate, Available at: [Link]

- Google Patents, "Synthesis method of chiral piperazinone derivative," Google Patents, Available at

-

M. D. Jalageri et al., "Piperazine based antimicrobial polymers: a review," RSC Advances, Available at: [Link]

-

M. Reymond et al., "Diversifying the triquinazine scaffold of a Janus kinase inhibitor," RSC Medicinal Chemistry, Available at: [Link]

-

Organic Chemistry Portal, "Synthesis of piperazines," Organic Chemistry Portal, Available at: [Link]

-

K. Jozwiak et al., "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," ACS Chemical Neuroscience, Available at: [Link]

-

P. A. J. L. M. J. D. S. G. P. D. F. D. W. G. T. H. G. F. J. P. A. F. W. M. J. M. C. M. F. M. C. C. M. F. C. M. A. F. G. S. Roskoski Jr., "Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis," ACS Publications, Available at: [Link]

-

ResearchGate, "The medicinal chemistry of piperazines: A review," ResearchGate, Available at: [Link]

-

Q. S. Chen et al., "Application of Chiral Piperidine Scaffolds in Drug Design," ResearchGate, Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. flore.unifi.it [flore.unifi.it]

- 7. (R)-1,3-Dimethylpiperazin-2-one [myskinrecipes.com]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Derivatization of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride

An Application Guide to the Chemical Derivatization of (R)-1,3-Dimethyl-piperazin-2-one Hydrochloride

Abstract

(R)-1,3-Dimethyl-piperazin-2-one is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid, peptide-mimicking scaffold is frequently incorporated into neuroactive compounds and kinase inhibitors, where stereochemistry is critical for biological activity.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of its hydrochloride salt. We present detailed, field-proven protocols for N-acylation, N-alkylation, and reductive amination, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes. This guide is designed to serve as a practical resource for synthesizing novel compound libraries based on this privileged scaffold.

Introduction: The Strategic Importance of the Piperazin-2-one Core

The piperazin-2-one motif is considered a "privileged structure" in medicinal chemistry.[2] Its constrained cyclic diamine structure offers a unique combination of properties:

-

Stereochemical Control: The chiral center at the C3 position allows for the synthesis of enantiomerically pure molecules, which is crucial for specificity in drug-target interactions.

-

Structural Rigidity: The ring system reduces conformational flexibility, often leading to higher binding affinity and improved metabolic stability compared to acyclic analogues.[1]

-

Synthetic Tractability: The secondary amine at the N4 position serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.

The starting material, this compound, is a salt. A critical and universal first step in its derivatization is the in situ neutralization to liberate the nucleophilic free base, which can then engage with various electrophiles. This guide will detail three fundamental and powerful derivatization strategies.

Physicochemical Properties & Safety

A thorough understanding of the starting material is paramount for successful synthesis and safe handling.

| Property | Value | Reference / Note |

| Chemical Name | This compound | |

| Molecular Formula | C₆H₁₃ClN₂O | |

| Molecular Weight | 164.64 g/mol | |

| CAS Number | 1240300-33-7 (Parent) | [1] |

| Appearance | White to off-white crystalline solid | Typical for amine hydrochlorides |

| Key Reactive Site | Secondary amine at the N4 position | Nucleophilic after deprotonation |

| Storage | Room temperature, keep dry, avoid light | [1] |

General Safety Precautions: Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Piperazine derivatives can be skin and respiratory irritants.[3][4] Consult the Safety Data Sheet (SDS) for all specific reagents used in the protocols below.[5]

Core Derivatization Strategies: An Overview

The derivatization of (R)-1,3-Dimethyl-piperazin-2-one is centered on the nucleophilicity of the N4-amine. The following diagram illustrates the central strategy: initial deprotonation followed by reaction with a suitable electrophile.

Caption: General workflow for the derivatization of (R)-1,3-Dimethyl-piperazin-2-one HCl.

Detailed Application Protocols

Protocol 1: N-Acylation with an Acid Chloride

Principle: This protocol describes the formation of a stable amide bond by reacting the free amine with an electrophilic acyl chloride. The amide bond is a cornerstone of peptide chemistry and is ubiquitous in pharmaceuticals.[6]

Causality & Expertise: The choice of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is critical. These bases are non-nucleophilic and will not compete with the piperazinone for the acylating agent. They serve a dual purpose: neutralizing the initial hydrochloride salt and scavenging the HCl generated during the acylation reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves a wide range of organic molecules. The reaction is typically run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acid chloride, minimizing side reactions.

Materials & Reagents:

-

This compound

-

Acyl chloride (e.g., Benzoyl chloride)

-

Triethylamine (Et₃N) or DIPEA

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir until the solid is suspended.

-

Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes. A clear solution or a finer suspension should form as the free base is liberated.

-

Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure N-acyl derivative.

Protocol 2: N-Alkylation with an Alkyl Halide

Principle: This method introduces an alkyl group onto the N4-nitrogen via a nucleophilic substitution (Sₙ2) reaction. This is a direct and effective way to build molecular complexity.[7][8]

Causality & Expertise: A stronger, inorganic base like potassium carbonate (K₂CO₃) is often preferred here, especially with less reactive alkylating agents like alkyl chlorides or bromides. Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal solvents as they are polar and aprotic, which accelerates Sₙ2 reactions. Heating is often required to drive the reaction to completion, particularly with less reactive halides. The addition of a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate when using alkyl chlorides or bromides, via the Finkelstein reaction which generates the more reactive alkyl iodide in situ.

Materials & Reagents:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide)

-

Potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetonitrile (ACN) or DMF

-

Potassium iodide (KI) (optional, catalytic)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle with reflux condenser

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of KI (0.1 eq).

-

Solvent Addition: Add anhydrous ACN or DMF (approx. 0.1-0.2 M).

-

Alkylation: Add the alkyl halide (1.2 eq) and stir the suspension vigorously.

-

Reaction: Heat the mixture to 60-80 °C and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate in vacuo to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude material via flash column chromatography to obtain the desired N-alkyl product.

Protocol 3: Reductive Amination with an Aldehyde

Principle: Reductive amination is a highly versatile and reliable method for forming C-N bonds. It involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.[9][10]

Causality & Expertise: This is often a one-pot reaction. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[11][12] It is mild enough that it does not readily reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate as it forms. This selectivity prevents unwanted side reactions (e.g., reduction of the aldehyde to an alcohol). Dichloroethane (DCE) or DCM are common solvents. A small amount of acetic acid can be added to catalyze iminium ion formation, but it is often unnecessary if the starting amine is a hydrochloride salt, as the initial partial neutralization provides a suitable pH.

Materials & Reagents:

-

This compound

-

Aldehyde or Ketone (e.g., 4-Fluorobenzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous 1,2-Dichloroethane (DCE) or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).

-

Suspension: Add anhydrous DCE (approx. 0.1 M).

-

Neutralization: Add DIPEA (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.

-

Reaction: Stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until bubbling ceases.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Caption: Step-by-step workflow for the reductive amination protocol.

Analytical Characterization of Derivatives

Confirmation of product identity and purity is essential. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural Elucidation | Appearance of new signals corresponding to the added group (e.g., aromatic protons for benzoyl, benzylic CH₂ for benzyl). Shifts in the signals of the piperazinone ring protons adjacent to the N4-nitrogen. |

| Mass Spectrometry | Molecular Weight Confirmation | Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight of the derivatized product. |

| HPLC / GC-MS | Purity Assessment & Quantification | A single major peak in the chromatogram indicates high purity. These methods are essential for quantitative analysis.[13][14][15] For compounds lacking a UV chromophore, derivatization with a UV-active tag can be used for HPLC detection.[16][17] |

| Chiral HPLC | Enantiomeric Purity | To confirm that the stereocenter at C3 has not undergone racemization during the reaction. |

Conclusion

The derivatization of this compound is a straightforward yet powerful approach for generating novel chemical entities for drug discovery. The protocols for N-acylation, N-alkylation, and reductive amination outlined in this guide provide a robust foundation for researchers. By understanding the underlying chemical principles and the rationale for specific reagents and conditions, scientists can confidently and efficiently synthesize diverse libraries of piperazinone-based compounds for biological evaluation.

References

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Czech Journal of Food Sciences. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

-

Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

-

Reductive amination of piperazine. Reddit r/OrganicChemistry. [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

N-Acylation Reactions of Amines. ResearchGate. [Link]

-

A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

-

Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

-

Sequential O- and N-Acylation Protocol for High-Yield Preparation and Modification of Rotaxanes. The Journal of Organic Chemistry. [Link]

-